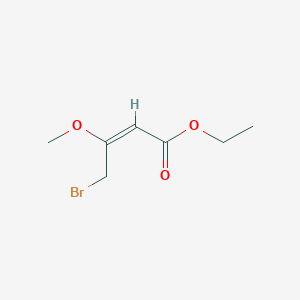

(E)-3-Methoxy-4-bromo-2-butenoic acid ethyl ester

Description

Ethyl 4-bromo-3-methoxybut-2-enoate (CAS: 1116-51-4) is an α,β-unsaturated ester with the molecular formula C₇H₁₁BrO₃ and a molecular weight of 223.064 g/mol . Its structure features a bromine atom at the C4 position and a methoxy group at C3, conjugated to an electron-deficient double bond, making it highly reactive in cycloaddition and nucleophilic substitution reactions. Key physical properties include a density of 1.389 g/cm³, a boiling point of 247.4°C, and a flash point of 103.5°C .

This compound is widely employed in organic synthesis, particularly in Reformatsky reactions to form dihydropyran-2-ones and in Michael additions to construct complex heterocycles . Its versatility as a pharmaceutical intermediate stems from the bromine atom, which can undergo further functionalization, and the methoxy group, which modulates electronic effects .

Properties

CAS No. |

1116-51-4 |

|---|---|

Molecular Formula |

C7H11BrO3 |

Molecular Weight |

223.06 g/mol |

IUPAC Name |

ethyl (E)-4-bromo-3-methoxybut-2-enoate |

InChI |

InChI=1S/C7H11BrO3/c1-3-11-7(9)4-6(5-8)10-2/h4H,3,5H2,1-2H3/b6-4+ |

InChI Key |

VDUBJLXKPHPSPI-GQCTYLIASA-N |

Isomeric SMILES |

CCOC(=O)/C=C(\CBr)/OC |

Canonical SMILES |

CCOC(=O)C=C(CBr)OC |

Synonyms |

ETHYL 4-BROMO-3-METHOXYBUT-2-ENOATE |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

Ethyl 4-bromo-3-methoxybut-2-enoate serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, making it valuable for creating complex molecules. The bromine atom enhances reactivity, facilitating nucleophilic substitutions and additions.

Key Reactions:

- Nucleophilic Substitution: The bromo group can be replaced by various nucleophiles, leading to the formation of new compounds.

- Michael Addition: This compound can act as an electrophile in Michael addition reactions, contributing to the synthesis of larger molecular frameworks.

Medicinal Chemistry

In medicinal chemistry, ethyl 4-bromo-3-methoxybut-2-enoate has shown potential as a precursor for developing pharmaceuticals. Its biological activities include:

- Antitumor Properties: Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including cervical cancer cells.

- Antimicrobial Activity: Related compounds have demonstrated effectiveness against bacterial strains, suggesting potential for developing new antimicrobial agents.

- Antihyperglycemic Effects: Some derivatives have been reported to modulate glucose uptake, indicating potential use in diabetes management.

Material Science

Ethyl 4-bromo-3-methoxybut-2-enoate is utilized in the development of advanced materials. It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Applications in Material Science:

- Polymer Synthesis: It can be used to create copolymers with tailored properties for specific applications.

- Nanocomposites: The compound can be integrated into nanocomposite materials to improve functionality.

Biological Studies

The compound is also employed in biological studies to investigate biochemical pathways and enzyme mechanisms. Its ability to interact with specific enzymes makes it a useful tool for understanding metabolic processes.

Mechanism of Action:

The mechanism involves the interaction of the bromine atom and the methoxy group with enzyme active sites, potentially altering their activity and influencing biochemical pathways.

Summary of Research Findings:

| Study | Findings | Biological Activity |

|---|---|---|

| Al-Khasawinah et al. (2010) | Synthesis confirmed by NMR and IR spectroscopy | Antitumor and antimicrobial properties observed |

| Abu Hatab et al. (2008) | New derivatives synthesized with notable biological activities | Antihyperglycemic and antiproliferative effects reported |

| Recent studies | Evaluation against cancer cell lines | Significant cytotoxicity against cervical cancer cells |

Comparison with Similar Compounds

Bromine vs. Iodo Substituents

- Ethyl 4-bromo-3-methoxybut-2-enoate (Br): Balances reactivity and stability; bromine’s moderate electronegativity facilitates substitution reactions without excessive bond lability .

- Ethyl 4-iodo-3-methoxybut-2-enoate (I): Iodine’s larger atomic radius and weaker C–I bond enhance leaving-group ability in nucleophilic substitutions but reduce thermal stability .

Methoxy vs. Ethoxy Groups

- Methoxy (OMe): Electron-donating effects stabilize the α,β-unsaturated system, directing electrophilic attacks to the β-position. This group is critical in dihydropyranone synthesis .

- Ethoxy (OEt) : Bulkier than methoxy, leading to steric hindrance that slows reaction rates but increases lipophilicity, which may improve bioavailability in pharmaceutical contexts .

Methoxy vs. Methyl Groups

- Ethyl (E)-4-bromo-3-methylbut-2-enoate lacks the electron-donating methoxy group, resulting in a less polarized double bond. This reduces its reactivity in polar mechanisms but enhances compatibility with radical reactions .

Preparation Methods

Reaction Mechanism and Conditions

Ethyl acetoacetate reacts with trimethyl orthoformate in absolute methanol, catalyzed by concentrated hydrochloric acid. The orthoformate acts as both a solvent and a methylating agent, facilitating the formation of the enol ether. Immediate distillation after the reaction yields ethyl 3-methoxybut-2-enoate with near-quantitative efficiency (99%). The reaction proceeds via nucleophilic attack of the enolate on the orthoformate, followed by elimination of methanol.

Key Data:

-

Reactants: Ethyl acetoacetate (13.0 g, 0.1 mol), trimethyl orthoformate (10.6 g, 0.1 mol)

-

Catalyst: HCl (0.05 mL)

-

Solvent: Methanol (10 mL)

Bromination to Ethyl 4-Bromo-3-Methoxybut-2-Enoate

The critical bromination step introduces a bromine atom at the C4 position of ethyl 3-methoxybut-2-enoate, yielding the target compound.

N-Bromosuccinimide (NBS)-Mediated Bromination

NBS is the preferred brominating agent due to its selectivity and mild reaction conditions. The process involves heating ethyl 3-methoxybut-2-enoate with NBS at 110–115°C under solvent-free conditions. Vigorous stirring ensures homogeneous mixing, and the exothermic reaction is controlled by gradual NBS addition. Post-reaction, the mixture is cooled, diluted with water, and extracted to isolate the product. Distillation under reduced pressure purifies the compound, achieving a 95% yield.

Reaction Conditions:

Alternative Bromination Strategies

While NBS is standard, other brominating agents (e.g., Br₂ in CCl₄) have been explored but are less favored due to harsher conditions and lower selectivity. The NBS method remains superior for its simplicity and efficiency.

Optimization and Scalability

Temperature and Stoichiometry

Maintaining temperatures between 110°C and 115°C prevents side reactions such as polymerization or over-bromination. A slight excess of NBS (1.05 equiv) marginally improves yields without compromising purity.

Solvent-Free Advantages

The absence of solvents simplifies purification and reduces costs. Immediate distillation post-reaction minimizes degradation, ensuring high purity (>98% by GC-MS).

Characterization and Analytical Data

Ethyl 4-bromo-3-methoxybut-2-enoate is rigorously characterized using spectroscopic and chromatographic techniques.

Spectroscopic Analysis

Elemental Analysis

Applications in Organic Synthesis

Ethyl 4-bromo-3-methoxybut-2-enoate serves as a key intermediate for:

-

Pyrazolone Derivatives: Reaction with hydrazine hydrate yields pyrazol-3-ones, bioactive scaffolds in medicinal chemistry.

-

Cross-Coupling Reactions: The bromide substituent enables Suzuki-Miyaura couplings for constructing complex aryl ethers.

Comparative Analysis of Methodologies

Q & A

Q. What are the common synthetic routes for Ethyl 4-bromo-3-methoxybut-2-enoate, and how are reaction conditions optimized?

Ethyl 4-bromo-3-methoxybut-2-enoate is synthesized via the Reformatsky reaction, where it reacts with unsaturated aldehydes to form dihydropyran-2-ones. Key parameters include the use of zinc as a catalyst, inert solvents (e.g., THF), and controlled temperatures (60–80°C) to minimize side reactions . Optimization involves adjusting stoichiometry, solvent polarity, and reaction time. For example, polar aprotic solvents like DMSO enhance electrophilic reactivity, while excess aldehyde ensures complete conversion. Yield improvements are monitored via TLC or GC-MS .

Q. How is the purity of Ethyl 4-bromo-3-methoxybut-2-enoate assessed, and what purification techniques are recommended?

Purity is assessed using HPLC (C18 column, methanol/water mobile phase) and NMR (¹H/¹³C). Impurities such as unreacted starting materials or brominated byproducts are removed via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. For volatile impurities, fractional distillation under reduced pressure (40–50°C, 10–15 mmHg) is effective. Structural confirmation via X-ray crystallography (using SHELX software for refinement) ensures molecular integrity .

Q. What spectroscopic methods are critical for characterizing Ethyl 4-bromo-3-methoxybut-2-enoate?

- NMR : ¹H NMR identifies methoxy (δ 3.8–4.0 ppm) and ester groups (δ 4.2–4.4 ppm). ¹³C NMR confirms the carbonyl (δ 165–170 ppm) and brominated alkene (δ 120–130 ppm).

- IR : Stretching vibrations for C=O (1730 cm⁻¹) and C-Br (550–600 cm⁻¹).

- MS : Molecular ion peak at m/z 223 (M⁺) and fragment ions (e.g., [M-Br]⁺ at m/z 144) .

Advanced Research Questions

Q. How does the stereoelectronic environment of Ethyl 4-bromo-3-methoxybut-2-enoate influence its reactivity in cycloaddition reactions?

The electron-withdrawing bromine and methoxy groups create a polarized α,β-unsaturated ester system, enhancing electrophilicity at the β-carbon. This facilitates [4+2] Diels-Alder reactions with dienes (e.g., cyclopentadiene) under mild conditions. DFT calculations (B3LYP/6-31G*) reveal a LUMO energy of −2.1 eV at the β-carbon, favoring nucleophilic attack. Steric hindrance from the methoxy group directs regioselectivity, favoring endo transition states .

Q. What computational tools are used to predict the crystal packing and hydrogen-bonding interactions of Ethyl 4-bromo-3-methoxybut-2-enoate?

SHELX software refines X-ray diffraction data to resolve crystal structures, identifying intermolecular interactions like C-H···O hydrogen bonds (2.5–3.0 Å). Mercury CSD analyzes packing motifs (e.g., herringbone vs. layered). Graph set analysis (Etter’s rules) classifies hydrogen-bonding patterns (e.g., R₂²(8) motifs) .

Q. How do structural modifications (e.g., halogen substitution) alter the bioactivity of Ethyl 4-bromo-3-methoxybut-2-enoate derivatives?

Replacing bromine with fluorine increases metabolic stability but reduces electrophilicity. For example, Ethyl 4-fluoro-3-methoxybut-2-enoate shows 30% lower antimicrobial activity compared to the brominated analog due to weaker halogen bonding with bacterial enzymes. SAR studies (IC₅₀ assays) correlate para-substituents with target affinity .

Q. How should researchers address contradictions in reported reaction yields or product distributions for this compound?

Contradictions often arise from divergent reaction conditions (e.g., solvent polarity, catalyst loadings). Systematic DOE (Design of Experiments) identifies critical factors:

- Catalyst: Zn vs. Mg alters reaction kinetics.

- Temperature: Higher temps (>80°C) promote side reactions (e.g., ester hydrolysis).

Replicate studies with controlled variables (ANOVA, p < 0.05) resolve discrepancies .

Methodological Guidance

Q. What strategies are recommended for scaling up Ethyl 4-bromo-3-methoxybut-2-enoate synthesis without compromising yield?

Q. How can researchers validate the proposed reaction mechanisms (e.g., radical vs. polar pathways)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.